Dichloralphenazone

描述

双氯醛苯那宗是一种镇静剂,由水合氯醛和苯那宗以 2:1 的比例组成。 它常与其他药物(如对乙酰氨基酚和异戊二烯)联合使用,用于治疗紧张性头痛和血管性头痛 . 双氯醛苯那宗还以其轻度镇静作用而闻名,使其在治疗短期失眠方面很有用 .

准备方法

合成路线和反应条件: 双氯醛苯那宗是通过将水合氯醛和苯那宗混合制备的。 反应通常涉及在受控条件下以特定摩尔比(2:1)混合这两种化合物,以确保形成所需产物 .

工业生产方法: 在工业环境中,双氯醛苯那宗的生产涉及大规模混合水合氯醛和苯那宗,然后进行纯化过程以获得最终产品。 该化合物然后被制成各种剂型用于医疗用途 .

化学反应分析

反应类型: 双氯醛苯那宗会经历几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 双氯醛苯那宗也可以进行还原反应,尽管这些反应不太常见。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以使用各种卤化剂或亲核试剂进行取代反应.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生不同的氯化或羟基化衍生物 .

科学研究应用

双氯醛苯那宗具有多种科学研究应用,包括:

化学: 它被用作镇静剂和止痛机制研究中的模型化合物。

生物学: 研究人员研究它对生物系统的影响,特别是它的镇静作用。

医学: 双氯醛苯那宗用于临床研究,以开发治疗头痛和失眠的新方法。

工业: 该化合物用于配制各种药物产品

5. 作用机理

双氯醛苯那宗通过其成分水合氯醛和苯那宗发挥作用。水合氯醛通过增强脑中γ-氨基丁酸(GABA)受体的活性来发挥镇静作用,从而导致抑制性神经传递增强。 另一方面,苯那宗通过抑制前列腺素的合成来提供止痛作用,前列腺素参与疼痛和炎症途径 .

类似化合物:

水合氯醛: 一种用于类似目的的镇静剂和催眠剂。

盐酸羟嗪: 另一种用于治疗焦虑和失眠的镇静剂.

双氯醛苯那宗的独特性: 双氯醛苯那宗因其镇静和止痛作用的结合而独一无二,使其在治疗紧张性和血管性头痛方面特别有效。 它的双重作用使其有别于可能没有止痛作用的其他镇静剂 .

作用机制

Dichloralphenazone exerts its effects through its components, chloral hydrate and phenazone. Chloral hydrate acts as a sedative by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibitory neurotransmission. Phenazone, on the other hand, provides analgesic effects by inhibiting the synthesis of prostaglandins, which are involved in pain and inflammation pathways .

相似化合物的比较

Chloral Hydrate: A sedative and hypnotic agent used for similar purposes.

Hydroxyzine Hydrochloride: Another sedative used to manage anxiety and insomnia.

Uniqueness of Dichloralphenazone: this compound is unique due to its combination of sedative and analgesic properties, making it particularly effective in treating tension and vascular headaches. Its dual action distinguishes it from other sedatives that may not have analgesic effects .

生物活性

Dichloralphenazone (DCP), a compound derived from chloral hydrate and phenazone, is primarily used as a sedative and analgesic in the treatment of tension and vascular headaches. Its biological activity encompasses a range of pharmacological effects, including analgesic, sedative, and potentially antimicrobial properties. This article reviews the current understanding of DCP's biological activity, supported by recent research findings and case studies.

This compound acts through several mechanisms:

- Sedative Effects : DCP enhances the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action contributes to its sedative properties, making it useful in managing anxiety and pain associated with headaches.

- Analgesic Properties : The compound exhibits analgesic effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis, which are mediators of pain and inflammation.

- Vasoconstriction : DCP is often combined with isometheptene, which has vasoconstrictive properties that help alleviate migraine symptoms by reducing blood flow to the cranial vasculature.

Antimicrobial Activity

Recent studies have highlighted DCP's potential antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

| Salmonella typhi | Effective |

These findings suggest that DCP may possess significant antibacterial activity, potentially expanding its therapeutic applications beyond headache management .

Case Studies and Clinical Trials

-

Migraine Treatment Study :

A multicenter, double-blind study compared the efficacy of isometheptene mucate combined with DCP and acetaminophen against sumatriptan succinate for treating mild-to-moderate migraines. The study involved 137 patients and found no significant difference in efficacy between the two treatments. However, patients receiving the combination therapy reported fewer adverse effects compared to those treated with sumatriptan . -

Fixed Drug Eruption Case :

A case study reported a fixed drug eruption in a 71-year-old female patient treated with this compound for basal cell carcinoma. The reaction underscores the importance of monitoring for hypersensitivity reactions when administering DCP .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. Its metabolism occurs primarily in the liver, where it is converted to active metabolites that contribute to its pharmacological effects. The elimination half-life ranges from 3 to 5 hours, necessitating multiple doses for sustained therapeutic effect.

Safety Profile and Side Effects

While generally well-tolerated, DCP can cause side effects such as:

属性

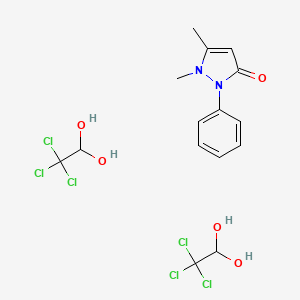

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKXDQOHNICLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022919 | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-30-8 | |

| Record name | Dichloralphenazone [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloralphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dichloralphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORALPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the precise mechanism remains elusive, dichloralphenazone's sedative-hypnotic action is primarily attributed to its chloral hydrate component. Chloral hydrate, a prodrug, is metabolized to trichloroethanol, which is thought to enhance GABAergic neurotransmission in the central nervous system, similar to barbiturates. This enhanced GABAergic activity leads to central nervous system depression, resulting in sedation or sleep. []

A: Research suggests that phenazone, while possessing analgesic and antipyretic properties, does not directly contribute to the hypnotic effect of this compound. []

A: Studies show that this compound, at clinical doses, can disrupt sleep architecture, particularly by reducing rapid eye movement (REM) sleep. [] This effect appears dose-dependent, with higher doses leading to more pronounced REM suppression. []

A: this compound is rapidly metabolized in the liver. [] Chloral hydrate is metabolized to trichloroethanol, the primary active metabolite responsible for the hypnotic effect, and trichloroacetic acid. [] Phenazone is metabolized via hepatic oxidation, primarily by cytochrome P450 enzymes. []

A: Yes, studies demonstrate that this compound, specifically its phenazone component, can induce drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [, , ] This enzyme induction can accelerate the metabolism of other drugs metabolized by the same enzymes, potentially leading to reduced efficacy or therapeutic failure. [, ]

A: Research indicates that elderly individuals might exhibit a reduced induction response to this compound compared to younger individuals. [] This suggests age-related differences in drug-metabolizing enzyme induction, potentially influencing drug response and requiring dose adjustments in elderly patients.

A: this compound can significantly reduce the anticoagulant effect of warfarin. [] This interaction is primarily attributed to phenazone's ability to induce hepatic enzymes responsible for warfarin metabolism, leading to decreased warfarin levels and a loss of anticoagulation control. []

A: Yes, due to its enzyme-inducing properties, this compound has the potential to interact with various other drugs metabolized by the same hepatic enzymes. [] Therefore, caution should be exercised when co-prescribing this compound with other medications, and potential interactions should be carefully considered.

A: While generally considered safe at therapeutic doses, this compound can cause adverse effects, including drowsiness, dizziness, gastrointestinal disturbances, and allergic reactions. [, ] Prolonged use can lead to tolerance and dependence. []

A: Elderly patients might be more susceptible to the adverse effects of this compound, particularly cognitive impairment and falls, due to age-related physiological changes. []

A: this compound is commonly available in tablet and capsule formulations. [, ]

A: Gas chromatography (GC) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。